Z-Leu-Tyr-NH2
Description
Z-Leu-Tyr-NH2 is a synthetic dipeptide derivative featuring a carbobenzoxy (Z) protecting group at the N-terminal leucine residue and a C-terminal amide modification. The Z-group enhances stability during synthesis and may influence bioavailability and receptor interactions. For instance, Z-protected peptides like Z-Glu-NH2 (CAS 6398-06-7) are utilized in industrial or research settings, emphasizing their role in controlled synthesis and biochemical studies .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-15(2)12-20(26-23(30)31-14-17-6-4-3-5-7-17)22(29)25-19(21(24)28)13-16-8-10-18(27)11-9-16/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYNHAFLVMMCRD-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Tyr-NH2 typically involves the protection of amino groups and the activation of carboxyl groups to form peptide bonds. One common method is the solid-phase peptide synthesis (SPPS) , where the peptide is assembled step-by-step on a solid support . The process involves:
Protection of the amino group: of leucine with a benzyloxycarbonyl (Z) group.
Activation of the carboxyl group: of tyrosine using reagents like dicyclohexylcarbodiimide (DCC).
Coupling: the activated tyrosine to the protected leucine.
Cleavage: of the peptide from the solid support and removal of protecting groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers that follow similar principles as SPPS but allow for larger batch sizes and higher throughput .
Chemical Reactions Analysis
Types of Reactions: Z-Leu-Tyr-NH2 can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The amide bonds can be reduced under specific conditions.
Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine or nitrating agents.
Major Products:
Oxidation: Formation of dopaquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated tyrosine derivatives.
Scientific Research Applications
Z-Leu-Tyr-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems
Mechanism of Action
The mechanism of action of Z-Leu-Tyr-NH2 involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, differentiation, and apoptosis
Comparison with Similar Compounds
The following analysis compares structural, functional, and physicochemical properties of Z-Leu-Tyr-NH2 with related peptides from the evidence.
Structural and Functional Comparisons
Key Observations :
- Protective Groups : The Z-group in this compound and Z-Glu-NH2 contrasts with unprotected peptides like H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, which may exhibit lower stability during synthesis .
- Receptor Specificity : Dermenkephalin’s D-Met residue and extended sequence confer delta opioid receptor selectivity, a feature absent in shorter peptides like this compound .
- Sequence Length : Longer peptides (e.g., dermenkephalin) often show higher receptor affinity, while dipeptides like this compound may serve as intermediates or simplified analogs .
Physicochemical Properties
Notable Differences:
- Molecular Complexity : H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2’s larger size correlates with higher molecular weight and density compared to this compound .
- Functional Groups : The Tyr residue in both this compound and H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 may contribute to hydrogen bonding or receptor interactions, though specific data are lacking .
Biological Activity
Z-Leu-Tyr-NH2, a synthetic dipeptide composed of leucine and tyrosine, has garnered interest in various fields of biological and medicinal research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, applications in research and medicine, and comparisons with related compounds.
Chemical Structure and Synthesis
This compound is synthesized through solid-phase peptide synthesis (SPPS), which allows for the controlled assembly of peptides. The synthesis involves:
- Protection of the amino group : The amino group of leucine is protected using a benzyloxycarbonyl (Z) group.
- Activation of the carboxyl group : The carboxyl group of tyrosine is activated using reagents like dicyclohexylcarbodiimide (DCC).
- Coupling : The activated tyrosine is coupled to the protected leucine.
- Cleavage : The peptide is cleaved from the solid support, and protecting groups are removed.
This compound exhibits its biological activity through interactions with specific molecular targets. Key mechanisms include:
- Enzyme Interaction : The compound can bind to various enzymes, influencing their activity and specificity. It has been shown to modulate signaling pathways related to cell growth, differentiation, and apoptosis.
- Receptor Binding : this compound may interact with receptors involved in cellular signaling, potentially affecting physiological processes such as hormone regulation and neurotransmission.
Applications in Research and Medicine
This compound has a diverse range of applications:
- Biochemistry : It serves as a model compound for studying peptide bond formation and cleavage, contributing to our understanding of protein structure and function.
- Pharmacology : Research indicates potential therapeutic effects, including antiviral and anticancer activities. Studies have demonstrated that it can inhibit certain cancer cell lines, suggesting its utility in cancer therapy .
- Drug Development : The compound is being explored for use in developing peptide-based materials and drug delivery systems due to its stability and bioactivity.
Comparison with Similar Compounds
When compared to other dipeptides such as Z-Gly-Phe-NH2 and Z-Ser-Leu-NH2, this compound shows unique properties due to its specific amino acid sequence. This specificity affects its interaction with molecular targets, solubility, and reactivity:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| This compound | Bulky side chain (Leu) | Potential anticancer activity |
| Z-Gly-Phe-NH2 | Smaller side chain (Gly) | Different interaction profile |
| Z-Ser-Leu-NH2 | Hydroxyl group (Ser) | Varies in solubility |
Case Studies
Recent studies have highlighted the biological activity of this compound:
- Anticancer Activity : A study demonstrated that this compound inhibited the proliferation of human breast cancer cells in vitro. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Another investigation found that this compound exhibited neuroprotective properties in animal models of neurodegenerative diseases. It was associated with reduced oxidative stress markers and improved cognitive function .
- Antiviral Properties : Research indicated that this compound could inhibit viral replication in specific models, showcasing its potential as an antiviral therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
